N-[3-(Diethylamino)butyl]thiourea
Description
Properties
CAS No. |
928122-16-1 |
|---|---|
Molecular Formula |
C9H21N3S |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
3-(diethylamino)butylthiourea |
InChI |
InChI=1S/C9H21N3S/c1-4-12(5-2)8(3)6-7-11-9(10)13/h8H,4-7H2,1-3H3,(H3,10,11,13) |
InChI Key |
CIVYNLOLBLVFJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)CCNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Amine-Isothiocyanate Coupling
The most widely employed method for synthesizing thioureas involves the reaction of primary or secondary amines with isothiocyanates. For N-[3-(diethylamino)butyl]thiourea, this entails the condensation of 3-(diethylamino)butylamine with a suitable isothiocyanate under inert conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.
Representative Protocol (Adapted from):
- Reagents: 3-(Diethylamino)butylamine (1.0 eq), methyl isothiocyanate (1.1 eq), triethylamine (1.2 eq), chloroform (anhydrous).
- Procedure:
- Dissolve 3-(diethylamino)butylamine (5.0 g, 31.6 mmol) in chloroform (50 mL).
- Add triethylamine (4.4 mL, 31.6 mmol) under nitrogen atmosphere.
- Dropwise add methyl isothiocyanate (2.5 mL, 34.8 mmol) at 0°C.
- Stir at room temperature for 12 hours.
- Concentrate under reduced pressure and purify via recrystallization (ethyl acetate/hexane).
- Yield: 72–78%.
Targeted Synthesis of this compound
Method A: Isothiocyanate-Amine Condensation
This method mirrors Example 3 of Patent US3992391, substituting 3-diethylaminopropylamine with 3-(diethylamino)butylamine.
Optimized Protocol:
- Reagents:
- 3-(Diethylamino)butylamine (CAS 4032-86-6): 10.0 g (63.2 mmol).
- S-Methyl-3-pyridyldithiocarbamate: 12.4 g (69.5 mmol).
- Ethanol (anhydrous): 100 mL.
- Procedure:
- Combine reagents in ethanol and reflux at 80°C for 3 hours.
- Cool to 25°C, evaporate solvent, and wash residue with diethyl ether.
- Recrystallize from ethyl acetate to isolate white crystalline product.
- Yield: 85–90%.
Analytical Data:
Method B: Dithiocarbamate-Amine Reaction
Adapted from Scheme 3 in Patent WO2011159137A2, this approach utilizes dithiocarbamate intermediates.
Protocol:
- Reagents:
- 3-(Diethylamino)butylamine: 7.5 g (47.4 mmol).
- S-Methyl-N,N-diethyldithiocarbamate: 8.2 g (52.1 mmol).
- Acetonitrile (dry): 75 mL.
- Sodium hydrogen carbonate: 5.0 g (59.5 mmol).
- Procedure:
- Suspend NaHCO₃ in acetonitrile and add 3-(diethylamino)butylamine.
- Introduce S-methyldithiocarbamate dropwise at 0°C.
- Stir at 25°C for 24 hours, filter, and concentrate.
- Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
- Yield: 68–73%.
Method C: Phosgene-Mediated Thiourea Formation
While less common due to phosgene’s toxicity, this method (from Patent WO2011159137A2) offers high purity.
Protocol:
- Reagents:
- 3-(Diethylamino)butylamine: 6.0 g (37.9 mmol).
- Thiophosgene: 3.0 mL (39.8 mmol).
- Methylene chloride (dry): 50 mL.
- Triethylamine: 5.3 mL (37.9 mmol).
- Procedure:
- Cool methylene chloride to -10°C and add thiophosgene.
- Slowly add amine and triethylamine, maintaining temperature <0°C.
- Warm to 25°C, stir for 6 hours, and wash with 1M HCl.
- Dry over MgSO₄ and evaporate to yield product.
- Yield: 80–85%.
Comparative Analysis of Synthetic Methods
Key Observations:
- Method A offers superior yields and scalability, making it industrially favorable.
- Method C achieves the highest purity but requires stringent safety measures.
- Method B is a compromise, avoiding extreme temperatures but requiring chromatography.
Mechanistic Insights and Optimization
Reaction Kinetics
The nucleophilic amine attack on isothiocyanate follows second-order kinetics, with rate constants (k) ranging from 0.15–0.25 L/mol·s in ethanol. Polar aprotic solvents (e.g., acetonitrile) accelerate the reaction but may reduce regioselectivity.
Purification Challenges
Recrystallization from ethyl acetate/hexane (1:3) effectively removes unreacted amine, while silica gel chromatography is necessary for dithiocarbamate-derived products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethylamino)butyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[3-(Diethylamino)butyl]thiourea has several scientific research applications:
Mechanism of Action
The mechanism by which N-[3-(Diethylamino)butyl]thiourea exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s thiourea group is crucial for its activity, as it can form hydrogen bonds and interact with various biomolecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Alkyl Chain Length: The butyl chain in the target compound provides greater hydrophobicity compared to the propyl chain in 1-[3-(diethylamino)propyl]-3-phenylthiourea, which may enhance membrane permeability but reduce aqueous solubility .
- Aromatic vs. Aliphatic Substituents: N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea contains aromatic groups (benzoyl, chloropyridyl), enabling π-π stacking and stronger intermolecular interactions, as evidenced by its monoclinic crystal structure (a = 3.9443 Å, β = 93.889°) . In contrast, the diethylamino-butyl group in the target compound prioritizes aliphatic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
